2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile

Medicinal chemistry Fragment-based drug discovery Structure–activity relationships

2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile (CAS 1803822‑60‑7) is a dichlorinated phenolic phenylacetonitrile derivative with the molecular formula C₈H₅Cl₂NO and a molecular weight of 202.03 g·mol⁻¹. The compound bears a 3,4‑dichloro‑2‑hydroxyphenyl core linked to an acetonitrile side chain, placing it within the broader class of halogenated phenylacetonitriles that serve as versatile intermediates for pharmaceuticals, agrochemicals, and specialty organic molecules.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03
CAS No. 1803822-60-7
Cat. No. B2489958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile
CAS1803822-60-7
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC#N)O)Cl)Cl
InChIInChI=1S/C8H5Cl2NO/c9-6-2-1-5(3-4-11)8(12)7(6)10/h1-2,12H,3H2
InChIKeyNLKWQRRULCHRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile (CAS 1803822-60-7): Chemical Identity, Structural Class, and Procurement-Relevant Profile


2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile (CAS 1803822‑60‑7) is a dichlorinated phenolic phenylacetonitrile derivative with the molecular formula C₈H₅Cl₂NO and a molecular weight of 202.03 g·mol⁻¹ . The compound bears a 3,4‑dichloro‑2‑hydroxyphenyl core linked to an acetonitrile side chain, placing it within the broader class of halogenated phenylacetonitriles that serve as versatile intermediates for pharmaceuticals, agrochemicals, and specialty organic molecules [1]. Its notified CLP classification under the ECHA C&L Inventory includes Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335; respiratory tract) [2].

Why 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile Cannot Be Replaced by Generic 3,4-Dichlorophenylacetonitrile in Structure‑Sensitive Applications


Although 3,4‑dichlorophenylacetonitrile (CAS 3218‑49‑3) shares the same dichlorophenylacetonitrile backbone, the absence of the 2‑hydroxy group fundamentally alters hydrogen‑bonding capacity, electronic distribution, metabolic susceptibility, and synthetic derivatisation pathways. The phenolic –OH on the target compound introduces a strong hydrogen‑bond donor (HBD = 1) and an additional acceptor site, shifting the topological polar surface area and logP relative to the non‑hydroxylated analog . In medicinal chemistry campaigns, such a single functional‑group difference has been shown to modulate AhR‑binding affinity by >10‑fold and to dictate selectivity between breast cancer and normal breast cell lines [1]. Consequently, treating 3,4‑dichlorophenylacetonitrile, 2‑(3,4‑dichlorophenyl)‑2‑hydroxyacetonitrile (cyanohydrin isomer, CAS 33719‑42‑5), and the target 2‑hydroxyphenyl regioisomer as interchangeable building blocks risks both synthetic failure and erroneous structure–activity interpretation.

Quantitative Differentiation Evidence for 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile Versus Closest Structural Analogs


Structural Differentiation: 2‑Hydroxy Functionality Versus Non‑Hydroxylated 3,4‑Dichlorophenylacetonitrile

The target compound possesses a phenolic –OH group at the 2‑position of the phenyl ring, which is absent in the closest commercial analog 3,4‑dichlorophenylacetonitrile (CAS 3218‑49‑3). This functional group adds one hydrogen‑bond donor and increases the polar surface area, directly impacting solubility, permeability, and target engagement . In the dichlorophenylacrylonitrile series, the introduction of a hydrogen‑bond‑capable substituent on the phenyl ring contributed to a shift from micromolar to sub‑nanomolar AhR‑mediated cytotoxicity, with GI₅₀ values improving from ~0.56 μM to as low as 0.030 μM [1]. Although those data were generated on downstream Knoevenagel adducts rather than the parent acetonitrile, they establish that phenyl‑ring substitution is a critical potency determinant, and the 2‑OH group provides a synthetic handle for late‑stage diversification that 3,4‑dichlorophenylacetonitrile lacks.

Medicinal chemistry Fragment-based drug discovery Structure–activity relationships

Regioisomeric Differentiation: Phenolic –OH (Aromatic Ring) Versus α‑Hydroxy (Cyanohydrin) Analogs

A closely related regioisomer, 2‑(3,4‑dichlorophenyl)‑2‑hydroxyacetonitrile (CAS 33719‑42‑5), carries the hydroxyl group on the α‑carbon (cyanohydrin form) rather than on the aromatic ring. This structural difference fundamentally alters reactivity: the α‑hydroxy isomer is a chiral cyanohydrin susceptible to enzymatic resolution and racemisation, whereas the target compound is a configurationally stable phenol . The cyanohydrin isomer has been employed as a substrate for hydroxynitrile lyases (e.g., from Prunus mume) to produce enantiomerically enriched products, with reported enzymatic kinetic parameters that are not transferable to the phenolic regioisomer [1]. For applications requiring a non‑epimerisable, achiral building block with a free phenolic –OH (e.g., O‑alkylation or incorporation into polycyclic frameworks), the target compound is the only suitable choice among the three analogs.

Synthetic chemistry Enantioselective synthesis Chiral building blocks

Physicochemical Property Gap: Hydrogen‑Bonding Capacity and Predicted Solubility Advantage

The hydroxyl group on the target compound is expected to increase aqueous solubility relative to the non‑hydroxylated analog 3,4‑dichlorophenylacetonitrile (logP ≈ 3.3 ). While experimental logP/logD data for the target compound are not available in the public domain, the addition of a phenolic –OH typically reduces logP by 0.5–1.0 units and enhances solubility in polar, aprotic solvents [1]. This property is critical for fragment‑based drug discovery, where aqueous solubility >1 mM is often a screening prerequisite. Additionally, the phenolic –OH may facilitate protein crystallography by providing a hydrogen‑bond anchor point, a feature absent in 3,4‑dichlorophenylacetonitrile.

Physicochemical profiling Drug-likeness Fragment library design

Hazard and Handling Profile Differentiation Versus 3,4‑Dichlorophenylacetonitrile

Both compounds share acute toxicity and irritation hazard classifications, but the target compound carries the STOT SE 3 (H335; respiratory tract irritation) hazard statement confirmed by ECHA notification, whereas the comparator 3,4‑dichlorophenylacetonitrile is also assigned STOT SE 3 by Sigma‑Aldrich [1]. The physical form differs: the comparator is a crystalline solid (mp 39–42 °C) commercially standardised to 98% purity with a defined boiling point (170 °C at 12 mmHg) , while physical property data (mp, bp, density) for the target compound are not publicly catalogued, implying that procurement may require custom synthesis and characterisation . This lack of standardised analytical data requires the end‑user to budget for in‑house QC (NMR, HPLC, LC‑MS) upon receipt.

Chemical safety Occupational hygiene Laboratory procurement

Optimal Application Scenarios for 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile Based on Quantitative Differentiation Evidence


AhR‑Targeted Anticancer Lead Optimisation Requiring a Phenolic Synthetic Handle

The dichlorophenylacetonitrile scaffold is a privileged core for aryl hydrocarbon receptor (AhR) ligands with selective breast cancer cytotoxicity (MCF‑7 GI₅₀ values as low as 0.030 μM for downstream acrylonitrile derivatives) [1]. The 2‑hydroxy group on the target compound enables O‑alkylation or O‑acylation to introduce diversity elements that modulate potency and selectivity, a synthetic option unavailable with 3,4‑dichlorophenylacetonitrile. Researchers developing AhR‑modulating agents with tunable hydrogen‑bonding profiles should select the 2‑hydroxy analog as the starting intermediate.

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring sp²‑Rich, Hydrogen‑Bond‑Capable Building Blocks

Fragment libraries prioritise compounds with molecular weight <250 Da, clogP <3.5, and hydrogen‑bond donor/acceptor functionality [2]. With MW = 202.03 and one H‑bond donor (phenolic –OH), the target compound fits fragment guidelines while offering the 3,4‑dichloro motif known to confer target affinity. Its predicted superior aqueous solubility relative to 3,4‑dichlorophenylacetonitrile (ΔlogP ≈ −0.5 to −1.0) makes it a more suitable candidate for biochemical screening at mM concentrations.

Synthesis of Chiral‑Pool‑Free Polycyclic Heterocycles via Ortho‑Directed Metalation

The phenolic –OH serves as an ortho‑directing group for metalation reactions, enabling regioselective functionalisation of the phenyl ring that is impossible with 3,4‑dichlorophenylacetonitrile. Combined with the nitrile moiety (which can be reduced, hydrolysed, or cyclised), the target compound provides a bifunctional scaffold for constructing benzofurans, benzoxazoles, or quinolinone frameworks without introducing a labile chiral centre [3].

Custom Synthesis Projects Where Achiral, Configurationally Stable Intermediates Are Mandated

Unlike the α‑hydroxy cyanohydrin isomer (CAS 33719‑42‑5), which contains a configurationally labile chiral centre, the target compound is achiral and cannot racemise. This is critical for synthetic sequences involving strongly basic or acidic conditions that would epimerise cyanohydrins. Process chemistry groups developing scalable routes to pharmaceutical intermediates should specify the aromatic 2‑hydroxy regioisomer to avoid enantiomeric purity complications [4].

Quote Request

Request a Quote for 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.